
p-Xylene-alpha, dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Xylene-alpha, dimethanesulfonate: is a chemical compound derived from p-xylene, an aromatic hydrocarbon. p-Xylene is one of the three isomers of dimethylbenzene, known collectively as xylenes. The “p-” stands for para-, indicating that the two methyl groups in p-xylene occupy the diametrically opposite substituent positions 1 and 4 . This compound is a derivative where the methyl groups are substituted with methanesulfonate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of p-xylene-alpha, dimethanesulfonate typically involves the sulfonation of p-xylene. This can be achieved through the reaction of p-xylene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow reactors where p-xylene and methanesulfonyl chloride are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: p-Xylene-alpha, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups back to methyl groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: p-Xylene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Xylene-alpha, dimethanesulfonate is used as an intermediate in the synthesis of other chemical compounds. It serves as a precursor for the production of sulfonic acids and other derivatives .
Biology and Medicine: In biological research, this compound can be used as a reagent for modifying proteins and other biomolecules. Its sulfonate groups can react with amino groups in proteins, leading to the formation of sulfonamide bonds .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of certain types of polymers and resins .
Mécanisme D'action
The mechanism by which p-xylene-alpha, dimethanesulfonate exerts its effects involves the reactivity of its sulfonate groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
o-Xylene-alpha, dimethanesulfonate: An isomer where the methyl groups are in the ortho position.
m-Xylene-alpha, dimethanesulfonate: An isomer where the methyl groups are in the meta position.
Uniqueness: p-Xylene-alpha, dimethanesulfonate is unique due to the para positioning of its sulfonate groups, which can influence its reactivity and the types of reactions it undergoes. This positioning can lead to different chemical and physical properties compared to its ortho and meta isomers .
Propriétés
Numéro CAS |
1953-55-5 |
|---|---|
Formule moléculaire |
C10H14O6S2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
[4-(methylsulfonyloxymethyl)phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
Clé InChI |
ZIMCLCZANGOZDU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=CC=C(C=C1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


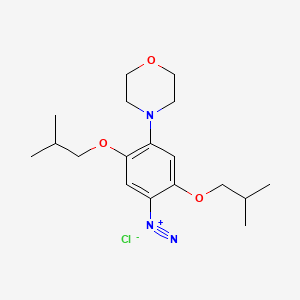
![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)
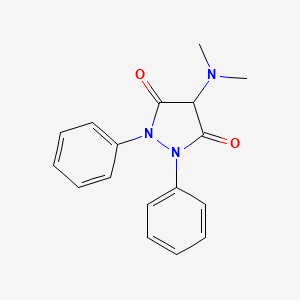
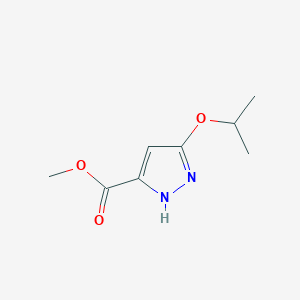
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
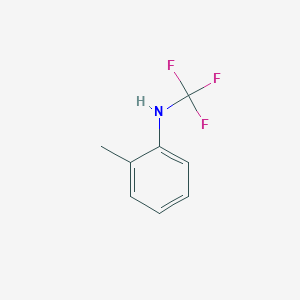
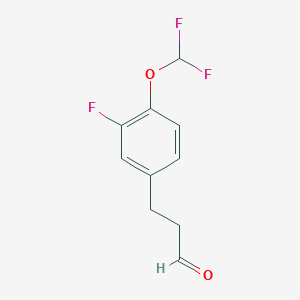
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
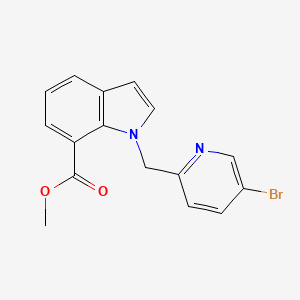
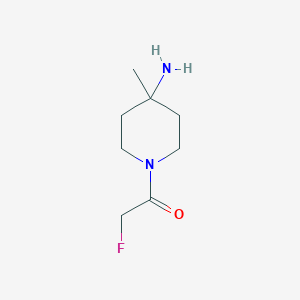

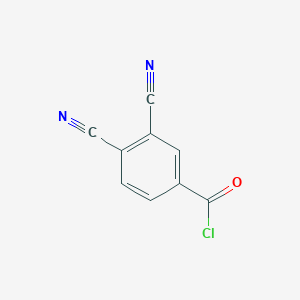
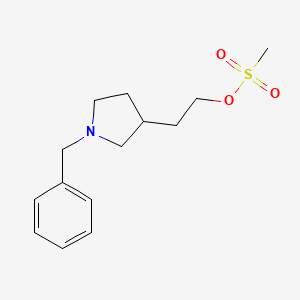
![2h-[1,3]Oxazino[3,2-a]benzimidazole](/img/structure/B13968434.png)
